4-(1H-1,2,3-Triazol-1-yl)benzonitrile
Übersicht
Beschreibung
4-(1H-1,2,3-Triazol-1-yl)benzonitrile is a compound that has been studied for its potential use in cancer treatment . It has been used to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . The compound is part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized as HSP90 inhibitors .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . The structures of these compounds were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis
The molecular structure of this compound was characterized using various techniques. These include proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . Preliminary HSP90 binding assay showed that some of these compounds exhibited significant HSP90α binding affinity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. These include 1H NMR, 13C NMR, HR-MS, UV, and FTIR spectroscopies .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Approaches : The compound 4-(1H-1,2,3-Triazol-1-yl)benzonitrile has been synthesized through various approaches. A notable method involves the use of 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, leading to the production of triazenes characterized by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Characterization : Another study focused on the synthesis of novel 1,2,3-triazole substituted phthalocyanine derivatives. These compounds were characterized using various spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, UV–Vis, and mass spectra (Demirbaş et al., 2019).
Photophysical and Photochemical Properties
Photochemical Applications : The photophysical and photochemical properties of triazole-substituted phthalocyanines were investigated, highlighting their potential in photocatalytic applications such as photodynamic therapy. These studies show significant fluorescence quantum yields, which are influenced by the substituents and the central metal ions (Demirbaş et al., 2016).
Photodynamic Therapy : Another study synthesized novel phthalonitrile compounds, including triazoles, to investigate their suitability for photodynamic therapy applications. This research demonstrates the relevance of 1,2,3-triazoles in medical applications, particularly in cancer treatment strategies (Dilber et al., 2019).
Antimicrobial and Anticonvulsant Activities
Antimicrobial Properties : Compounds with triazole structures, including this compound derivatives, have shown promising antimicrobial activities. These compounds have been tested and evaluated as potential antimicrobial agents, demonstrating effectiveness against various microbial strains (Al‐Azmi & Mahmoud, 2020).
Anticonvulsant Evaluation : Novel 1,2,3-triazoles have been synthesized and evaluated for anticonvulsant activity. This indicates the potential of 1,2,3-triazole derivatives in the development of new anticonvulsant drugs (Rajasekaran et al., 2006).
Catalytic and Inhibition Properties
Inhibitor of Xanthine Oxidase : A study demonstrated that derivatives of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile act as xanthine oxidase inhibitors, providing insights into their therapeutic potential (Zhang et al., 2018).
Catalytic Applications : Triazole-based compounds have been used in catalytic applications, including oxidation and transfer hydrogenation processes. This showcases their versatility in chemical synthesis and industrial applications (Saleem et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
4-(1H-1,2,3-Triazol-1yl)-benzonitrile interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-Triazol-1yl)-benzonitrile exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Result of Action
The result of the action of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This results in anti-proliferative activities, particularly in certain cancer cell lines .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(1H-1,2,3-Triazol-1yl)-benzonitrile has been found to exhibit significant HSP90α binding affinity . HSP90 is a molecular chaperone that is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . The compound’s interaction with HSP90α suggests that it could play a role in the regulation of these processes.
Cellular Effects
The cellular effects of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile are primarily related to its potential as an HSP90 inhibitor . HSP90 is involved in the folding and assembly of many proteins, including those involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound’s interaction with HSP90 could have wide-ranging effects on cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is thought to involve binding to the N-terminal ATP-binding pocket of HSP90 . This binding could lead to the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .
Eigenschaften
IUPAC Name |
4-(triazol-1-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMACWNFBQVPQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.